molecular formula C16H21N3O2 B112128 Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate CAS No. 179250-25-0

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

Cat. No. B112128
M. Wt: 287.36 g/mol
InChI Key: OLDBLJCXZXMUEO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21N3O2 . It has a molecular weight of 287.36 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a yellow to brown solid . It has a molecular weight of 287.36 and a molecular formula of C16H21N3O2 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Characterization : A study by Sanjeevarayappa et al. (2015) describes the synthesis and characterization of a similar compound, highlighting its crystallization and molecular interactions, which are crucial for understanding its potential applications in chemical and pharmaceutical research (Sanjeevarayappa et al., 2015).

  • Molecular Structure Analysis : Gumireddy et al. (2021) focused on a sterically congested piperazine derivative, providing insights into its novel chemistry and the pharmacologically useful core it generates, which is significant for drug development (Gumireddy et al., 2021).

  • X-ray Analysis and DFT Calculations : Yang et al. (2021) conducted a study involving single crystal X-ray analysis and density functional theory (DFT) calculations, revealing the stability of molecular structure and conformations, important for understanding the compound's reactivity and potential applications (Yang et al., 2021).

  • Anticorrosive Properties : Praveen et al. (2021) investigated a novel heterocyclic compound's anticorrosive activity on carbon steel, demonstrating the compound's potential in corrosion inhibition, which is relevant in materials science and engineering (Praveen et al., 2021).

  • Chiral Deprotonation in Medicinal Chemistry : A study by McDermott et al. (2008) on the asymmetric deprotonation of a piperazine provides insights into its application in synthesizing molecules of medicinal interest (McDermott et al., 2008).

  • Catalytic Activity in Polymer Chemistry : Mennenga et al. (2015) synthesized and analyzed poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, assessing their catalytic activity, which is essential in polymer and catalysis research (Mennenga et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms such as the exclamation mark and signal words like "Warning" . Hazard statements include H302, and precautionary statements include P280; P305+P351+P338 . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDBLJCXZXMUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593357
Record name tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

CAS RN

179250-25-0
Record name tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-cyano-phenyl)-piperazine (2.4 g, 12.78 mmol) in THF and H2O (25 mL, 1:1) was added K2CO3 (3.9 g, 28.12 mmol). The solution was allowed to stir for about 10 minutes at r.t. Boc-anhydride (3.1 g, 14.06 mmol) was then added and reaction was allowed to stir for 1 h. The reaction mixture was diluted with EtOAc (100 mL) and washed with sat. NaHCO3 (100 mL) and brine (100 mL). The organic phase was concentrated to dryness yielding 3.2 g of 1-Boc-4-(2-cyano-phenyl)-piperazine (88%). To a solution of sodium borohydride (2.1 g, 56.03 mmol) in THF (25 mL) at 0° C. was added TFA (4.3 mL, 56.03 mmol) dropwise. 1-Boc-4-(2-cyano-phenyl)-piperazine (3.2 g, 11.21 mmol) was then added slowly at r.t. The reaction was allowed to stir for about 12 hours at r.t. The reaction was quenched with H2O, diluted five-fold with EtOAc and washed with brine. The organic phase was concentrated to dryness yielding about 1.0 g of 1-Boc-4-(2-aminomethyl-phenyl)-piperazine (30%). MS (ESI+) 292.1 (M+1)
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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